5-Amino-6-chloropyrimidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-chloropyrimidine-4-thiol is a heterocyclic compound that belongs to the pyrimidine family. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound contains both sulfur and nitrogen atoms, which make it a useful precursor for the synthesis of many chemical compounds such as pesticides, drugs, and dyes.
Scientific Research Applications
Applications in Synthetic Chemistry
5-Amino-6-chloropyrimidine-4-thiol has been utilized in synthetic chemistry, primarily as an intermediate in the synthesis of various heterocyclic compounds. Čikotienė et al. (2007) explored the reactions of pyrimidine derivatives, showcasing the potential of these compounds in forming complex structures through regio- and stereoselective addition reactions (Čikotienė et al., 2007). Furthermore, the work by Harnden and Hurst (1990) indicates the role of pyrimidine derivatives, including this compound, in preparing substituted pyrimidinethiols and thiazolo[5,4-d]pyrimidines, which are valuable in pharmaceutical and material sciences (Harnden & Hurst, 1990).
Role in Analytical Chemistry
In analytical chemistry, pyrimidine derivatives, including this compound, have been reported as excellent reagents. Gaikwad et al. (2005) described the use of such compounds in the spectrophotometric determination of metal ions, highlighting their significance in developing analytical methods for metal ion detection (Gaikwad, Mahamuni, & Anuse, 2005).
Contributions to Drug Development and Molecular Biology
In the field of drug development and molecular biology, the importance of this compound is evident. For instance, its derivatives have been investigated for their antibacterial properties. The study by Gangjee et al. (1996) delves into the synthesis of novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, indicating their therapeutic potential (Gangjee et al., 1996). Additionally, the creation of oligonucleotide-peptide hybrids, which can serve as antisense inhibitors of gene expression, showcases the compound's significance in molecular biology. The work by Ede, Tregear, and Haralambidis (1994) emphasizes this aspect, detailing the preparation of thiol-derivatized oligonucleotides (Ede, Tregear, & Haralambidis, 1994).
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Amino-6-chloropyrimidine-4-thiol can be synthesized through various methods. One common method involves the reaction of pyrimidine-4-thiol with thiourea and ferrous chloride. The reaction equation is as follows:
C4H4N2S+HNCS+FeCl2→C4H4ClN3S+FeCl3
Properties
IUPAC Name |
5-amino-6-chloro-1H-pyrimidine-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3S/c5-3-2(6)4(9)8-1-7-3/h1H,6H2,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHPZWYCFFRGFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C(=C(N1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390992 |
Source
|
Record name | 5-Amino-6-chloropyrimidine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54851-35-3 |
Source
|
Record name | 54851-35-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-6-chloropyrimidine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-6-chloro-3,4-dihydropyrimidine-4-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.